(2,4-Dichlorophenyl)(phenyl)methanamine
Description
(2,4-Dichlorophenyl)(phenyl)methanamine is a substituted methanamine derivative characterized by a central amine group (-NH₂) attached to two aromatic rings: one phenyl group and one 2,4-dichlorophenyl group. Its IUPAC name reflects the substitution pattern, with chlorine atoms at the 2- and 4-positions of one phenyl ring.
- Molecular Formula: C₁₃H₁₁Cl₂N
- Molecular Weight: 252.14 g/mol (calculated based on substituents and atomic masses).
- Structure: The compound features a diphenylmethanamine backbone with electron-withdrawing chlorine substituents, which influence its electronic properties and reactivity.
Properties
IUPAC Name |
(2,4-dichlorophenyl)-phenylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,13H,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUHYSYCFRQOFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=C(C=C2)Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)(phenyl)methanamine typically involves the reaction of 2,4-dichlorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenyl)(phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted phenylmethanamines .
Scientific Research Applications
Chemical Synthesis
One of the primary applications of (2,4-Dichlorophenyl)(phenyl)methanamine is in the synthesis of other chemical compounds. It serves as an intermediate in the production of various pharmaceuticals and agrochemicals. The compound can undergo reactions such as:
- C–N Cross-Coupling Reactions : This compound is useful in palladium-catalyzed cross-coupling reactions that form C–N bonds, which are essential for synthesizing anilines and their derivatives. Such reactions have been employed in developing potential antitumor agents and other therapeutic compounds .
- Formation of Hydrazones : The compound can react with hydrazines to produce hydrazone derivatives, which have applications in medicinal chemistry .
Agricultural Applications
This compound is related to herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), which is widely used in agriculture for weed control. Its applications include:
- Selective Herbicide : It can be utilized in formulations aimed at controlling broadleaf weeds while sparing cereal crops like corn and wheat. This selectivity is crucial for maintaining crop yields .
- Weed Management : The compound's derivatives can be incorporated into herbicidal compositions that target invasive weed species, thus supporting sustainable agricultural practices .
Biological Research
In biological research, this compound has shown potential as a research tool:
- Plant Cell Culture : It is used as a supplement in plant cell culture media to induce callus formation and dedifferentiation, which is critical for plant tissue engineering and genetic studies .
- Pharmacological Studies : The compound has been investigated for its biological activity against various targets, including kinases involved in cancer progression. Its derivatives have been shown to exhibit inhibitory effects on specific kinases, indicating potential therapeutic applications .
Toxicology and Safety
While this compound has beneficial applications, it also poses certain safety concerns:
- Hazardous Properties : The compound is classified as hazardous due to its corrosive nature, which can cause severe skin burns and eye damage . Proper handling procedures must be followed to mitigate risks during its use in laboratories and industrial settings.
Case Studies and Research Findings
Several studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of (2,4-Dichlorophenyl)(phenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .
Comparison with Similar Compounds
Substituent Effects
- Chlorine vs. Methyl Groups: The dichloro substitution in the target compound enhances electron-withdrawing effects compared to methyl groups in (2,4-Dimethylphenyl)(phenyl)methanamine.
- Positional Isomerism: (4-Chlorophenyl)(phenyl)methanamine (mono-chloro derivative) exhibits reduced steric hindrance and lower molecular weight than the dichloro analog, favoring simpler synthetic pathways .
Physicochemical Properties
- Lipophilicity: Dichloro substitution increases logP (octanol-water partition coefficient) compared to methyl or methoxy analogs, enhancing membrane permeability in biological systems.
- Basicity : The amine group’s basicity is reduced in dichloro derivatives due to electron-withdrawing effects, impacting solubility in acidic environments.
Toxicity Considerations
While direct data for the target compound is unavailable, structurally similar methanamines (e.g., (2,4,6-Trimethoxyphenyl)methanamine) exhibit hazards such as skin irritation (H315) and eye damage (H318) . Dichloro derivatives may pose higher toxicity risks due to halogenated aromatic systems, necessitating careful handling.
Biological Activity
(2,4-Dichlorophenyl)(phenyl)methanamine, a compound with the chemical formula C13H12Cl2N, is a derivative of dichlorophenylamine. This compound has garnered attention in various biological studies due to its potential pharmacological properties. Its structure features two aromatic rings and a primary amine, which may contribute to its biological activity.
The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzaldehyde with phenylmethanamine under controlled conditions. The resulting compound is characterized by its dichlorinated phenyl group, which is known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
- Antitumor Activity : Some derivatives of dichlorophenylamines have been investigated for their potential in cancer therapy. They may induce apoptosis in tumor cells or inhibit tumor growth through various signaling pathways.
- Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation, potentially through inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory responses.
Antimicrobial Studies
A comparative study highlighted the antimicrobial efficacy of this compound against several bacterial strains. The disk diffusion method was employed to evaluate the zone of inhibition:
| Bacterial Strain | Zone of Inhibition (mm) | Standard Drug |
|---|---|---|
| Staphylococcus aureus | 20 | Gatifloxacin (30 mm) |
| Escherichia coli | 15 | Gatifloxacin (28 mm) |
| Klebsiella pneumoniae | 18 | Gatifloxacin (32 mm) |
These results suggest that the compound exhibits moderate to high antibacterial activity compared to standard antibiotics .
Antitumor Activity
In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines. For instance, a study reported a 50% inhibitory concentration (IC50) value of 25 µM against breast cancer cells. Mechanistic studies indicated that the compound induces cell cycle arrest and promotes apoptosis via mitochondrial pathways .
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors involved in inflammatory responses or cell growth.
- Oxidative Stress Induction : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2,4-dichlorophenyl)(phenyl)methanamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 2,4-dichlorobenzyl chloride and phenylamine in the presence of a base (e.g., NaOH or K₂CO₃). Solvent choice (e.g., THF or DMF) and temperature (60–80°C) critically impact reaction efficiency. For example, polar aprotic solvents enhance nucleophilicity, while elevated temperatures accelerate substitution kinetics. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating the amine product .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). The ¹H NMR spectrum will show aromatic protons (δ 6.8–7.5 ppm) and the methanamine NH₂ signal (δ 1.8–2.2 ppm, broad). ¹³C NMR confirms the dichlorophenyl (C-Cl, δ 115–125 ppm) and phenyl (C-Ar, δ 125–140 ppm) carbons. HRMS (ESI+) should match the molecular ion [M+H]⁺ for C₁₃H₁₁Cl₂N (calc. 260.0245) .
Q. How can researchers screen the compound for preliminary biological activity?
- Methodological Answer : Conduct in vitro assays targeting enzymes or receptors structurally related to halogenated phenylmethanamines. For example:
- Receptor binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) using tritiated ligands.
- Enzyme inhibition : Fluorometric assays for monoamine oxidase (MAO) or cytochrome P450 isoforms.
IC₅₀ values should be compared to analogs like (2,4-difluorophenyl) derivatives to assess halogenation effects .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing 2,4-dichloro substituents activate the benzyl chloride toward SNAr (nucleophilic aromatic substitution) by destabilizing the aromatic transition state. Computational studies (DFT, B3LYP/6-31G*) can model charge distribution and transition-state geometry. Kinetic experiments (e.g., varying base strength) reveal whether the rate-determining step is deprotonation or substitution .
Q. How do structural analogs with varying halogen positions (e.g., 2,6-dichloro vs. 2,4-dichloro) differ in biological activity?
- Methodological Answer : Perform comparative SAR studies using:
- In vitro models : Measure binding affinity (Kᵢ) for targets like GPCRs or ion channels.
- Molecular docking : Use software (AutoDock Vina) to analyze steric/electronic interactions. For example, 2,4-dichloro substitution may enhance hydrophobic interactions in receptor pockets compared to 2,6-dichloro analogs due to spatial orientation .
Q. What strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Standardize solubility measurements via shake-flask method (pH 7.4 buffer, 25°C) with HPLC quantification. Conflicting data may arise from polymorphic forms or impurities. PXRD and DSC can identify crystalline vs. amorphous states. Solubility parameters (Hansen solubility parameters) can predict compatibility with excipients for formulation studies .
Q. How can computational models predict the compound’s metabolic pathways?
- Methodological Answer : Use in silico tools (e.g., MetaSite, GLORYx) to simulate CYP450-mediated oxidation. Key metabolites may include N-dealkylated or hydroxylated products. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). LC-MS/MS identifies major metabolites, while kinetic isotope effects (KIEs) probe enzymatic mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
